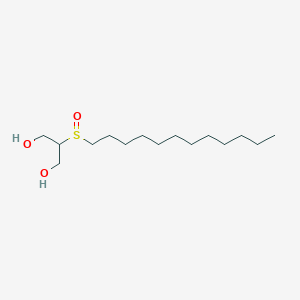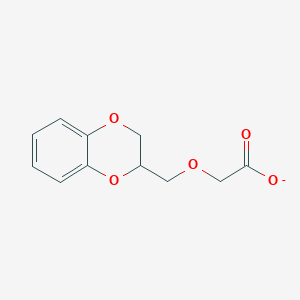
2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.
Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the chromene core.
Functional group modifications: The amino and dimethylamino groups can be introduced through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and dimethylamino groups suggests potential interactions with nucleophilic or electrophilic sites within biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the pyridine and dimethylamino groups.
7-(dimethylamino)-4H-chromene-3-carbonitrile: Lacks the amino and pyridine groups.
4-(pyridin-4-yl)-4H-chromene-3-carbonitrile: Lacks the amino and dimethylamino groups.
Uniqueness
The combination of the amino, dimethylamino, and pyridine groups in 2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-amino-7-(dimethylamino)-4-pyridin-4-yl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H16N4O/c1-21(2)12-3-4-13-15(9-12)22-17(19)14(10-18)16(13)11-5-7-20-8-6-11/h3-9,16H,19H2,1-2H3 |
InChI Key |
YFGADQFOLMRFHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-chloropyridin-3-yl)propanamide](/img/structure/B11465365.png)
![4-benzyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11465368.png)
![2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)-1-morpholin-4-ylethanone](/img/structure/B11465369.png)
![1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11465376.png)
![6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11465387.png)
![3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11465388.png)
![4-(3-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11465391.png)
![5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11465393.png)
![4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenol](/img/structure/B11465394.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11465400.png)
![2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11465405.png)
![9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11465417.png)


